molecular formula C10H11IO B14273239 Benzenebutanal, 2-iodo- CAS No. 171734-11-5

Benzenebutanal, 2-iodo-

Cat. No.: B14273239
CAS No.: 171734-11-5
M. Wt: 274.10 g/mol
InChI Key: QPRUXHUMICWQTK-UHFFFAOYSA-N
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Description

4-(2-Iodophenyl)butanal is an organic compound that belongs to the class of aldehydes It features a butanal chain with an iodine-substituted phenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-iodophenyl)butanal can be achieved through several methods. One common approach involves the iodination of 2-phenylbutanal. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the phenyl ring.

Another method involves the use of Grignard reagents. In this approach, 2-iodophenylmagnesium bromide is reacted with butanal under anhydrous conditions to form the desired product. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of 4-(2-iodophenyl)butanal may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography or crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodophenyl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 4-(2-Iodophenyl)butanoic acid.

    Reduction: 4-(2-Iodophenyl)butanol.

    Substitution: Various substituted phenylbutanal derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(2-Iodophenyl)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents, particularly those targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-iodophenyl)butanal depends on its specific application In chemical reactions, the aldehyde group acts as an electrophile, participating in nucleophilic addition reactions

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aldehyde group or iodine-substituted phenyl ring. These interactions can modulate cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

4-(2-Iodophenyl)butanal can be compared to other similar compounds, such as:

    4-(2-Bromophenyl)butanal: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen atom.

    4-(2-Chlorophenyl)butanal: Similar structure but with a chlorine atom instead of iodine. Chlorine is less reactive than iodine, which may affect the compound’s chemical and biological properties.

    4-(2-Fluorophenyl)butanal: Similar structure but with a fluorine atom instead of iodine. Fluorine is the least reactive halogen, which can significantly alter the compound’s reactivity and biological activity.

Uniqueness

The presence of the iodine atom in 4-(2-iodophenyl)butanal imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine is more reactive in substitution reactions, making 4-(2-iodophenyl)butanal a valuable intermediate in organic synthesis. Additionally, the larger atomic size of iodine can influence the compound’s interactions with biological targets, potentially leading to distinct biological effects.

Properties

CAS No.

171734-11-5

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

4-(2-iodophenyl)butanal

InChI

InChI=1S/C10H11IO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7-8H,3-4,6H2

InChI Key

QPRUXHUMICWQTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC=O)I

Origin of Product

United States

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